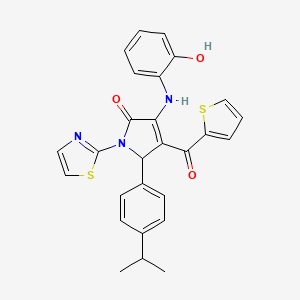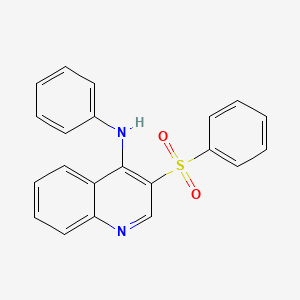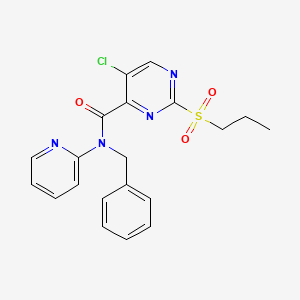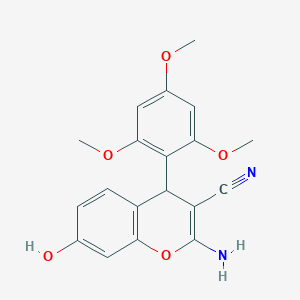
3-(2-Hydroxyanilino)-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-1 , is a complex heterocyclic molecule with a diverse range of applications. Its structure comprises a thiazole ring, a pyrrolone ring, and an aniline moiety. THP-1 exhibits intriguing pharmacological properties, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: THP-1 can be synthesized through a multistep process involving several reactions. One common route starts with the condensation of 2-aminothiazole with an aldehyde to form the thiazole ring. Subsequent cyclization with a β-ketoester yields the pyrrolone ring. Finally, the aniline group is introduced via nucleophilic substitution or reductive amination.
Heterocyclization: Another approach involves direct heterocyclization of appropriately functionalized precursors.
Industrial Production:: Industrial-scale production typically employs efficient synthetic routes, optimized reaction conditions, and purification steps to yield high-purity THP-1.
Chemical Reactions Analysis
THP-1 participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, leading to the formation of different oxidation states.
Reduction: Reduction reactions yield THP-1 derivatives with modified properties.
Substitution: Nucleophilic substitution reactions at the aniline position allow for functionalization.
Major Products: Depending on reaction conditions, THP-1 derivatives with diverse substituents are obtained.
Scientific Research Applications
Chemistry::
Catalysis: THP-1 derivatives serve as catalysts in organic transformations.
Materials Science: Incorporation into polymers enhances material properties.
Anticancer Activity: THP-1 derivatives exhibit promising anticancer effects by targeting specific cellular pathways.
Anti-inflammatory Properties: THP-1 modulates inflammatory responses.
Antimicrobial Activity: Against bacteria and fungi.
Dyes and Pigments: THP-1-based dyes find applications in textiles and printing.
Pharmaceuticals: Scaffold for drug development.
Mechanism of Action
THP-1’s effects result from interactions with specific molecular targets. It may inhibit enzymes, activate receptors, or modulate signaling pathways. Further studies are ongoing to elucidate its precise mechanisms.
Comparison with Similar Compounds
THP-1 stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
Thiazolones: Share the thiazole ring but lack the pyrrolone moiety.
Anilines: Lack the fused heterocyclic rings.
Pyrrolones: Lack the thiazole ring.
Properties
Molecular Formula |
C27H23N3O3S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)-2-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H23N3O3S2/c1-16(2)17-9-11-18(12-10-17)24-22(25(32)21-8-5-14-34-21)23(29-19-6-3-4-7-20(19)31)26(33)30(24)27-28-13-15-35-27/h3-16,24,29,31H,1-2H3 |
InChI Key |
HKKMLQNUDFNAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)NC4=CC=CC=C4O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11039975.png)
![Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11039976.png)


![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039991.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039997.png)
![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11040005.png)
![2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol](/img/structure/B11040015.png)
![3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11040021.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-propylpentanamide](/img/structure/B11040027.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040041.png)
![Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11040043.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11040050.png)
